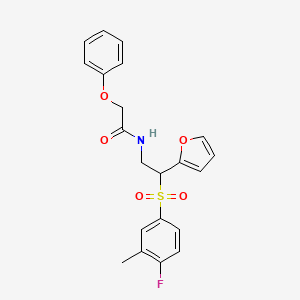

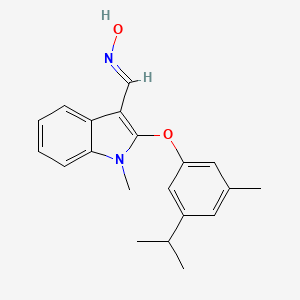

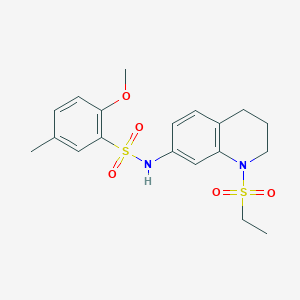

![molecular formula C18H15N3S B2476498 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile CAS No. 637748-60-8](/img/structure/B2476498.png)

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile, commonly known as BAPN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Applications De Recherche Scientifique

1. Anticancer Potential

Benzothiazole derivatives, including structures related to (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile, have been extensively studied for their potential as chemotherapeutic agents. Kamal et al. (2015) discussed the anticancer properties of benzothiazole compounds, emphasizing their role as potential antitumor agents. They highlighted the increasing significance of the benzothiazole nucleus in drug discovery, particularly due to its structural simplicity and the possibility to create chemical libraries for new entity development Kamal, Hussaini, & Malik, 2015. Similarly, Bhat & Belagali (2020) emphasized the importance of benzothiazole derivatives in medicinal chemistry, noting their varied pharmacological activities and potential in drug development Bhat & Belagali, 2020.

2. Anticonvulsant Properties

Research has also explored the anticonvulsant potential of benzothiazole derivatives. For instance, Hassan et al. (2012) synthesized and evaluated a series of N-(substituted benzothiazol-2-yl)amides, discovering that certain compounds showed significant anticonvulsant and neuroprotective effects Hassan, Khan, & Amir, 2012. Chimirri et al. (1997) synthesized novel benzodiazepin-4-ones, structurally related to benzothiazoles, and found them to have potent anticonvulsant activities Chimirri et al., 1997.

3. Biological Activity & Chemical Synthesis

Benzothiazole compounds are noted for their broad spectrum of biological activities. Moreno-Díaz et al. (2008) reported on the antidiabetic activity of certain benzothiazole derivatives, emphasizing their potential in addressing non-insulin-dependent diabetes mellitus Moreno-Díaz et al., 2008. Zhilitskaya, Shainyan, & Yarosh (2021) reviewed modern trends in benzothiazole chemistry, focusing on biologically active and industrially demanded compounds, and discussed new synthesis methods, reflecting the significant industrial and medicinal interest in these compounds Zhilitskaya, Shainyan, & Yarosh, 2021.

4. Miscellaneous Applications

Further research highlights a variety of other potential applications. For instance, the study by Virtanen et al. (1988) on medetomidine, a compound structurally related to benzothiazoles, demonstrated its potency, selectivity, and specificity as an alpha 2-adrenoceptor agonist, indicating the broad pharmacological potential of benzothiazole derivatives Virtanen, Savola, Saano, & Nyman, 1988.

Propriétés

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(3,5-dimethylanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3S/c1-12-7-13(2)9-15(8-12)20-11-14(10-19)18-21-16-5-3-4-6-17(16)22-18/h3-9,11,20H,1-2H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMZBKJUJHMRQL-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

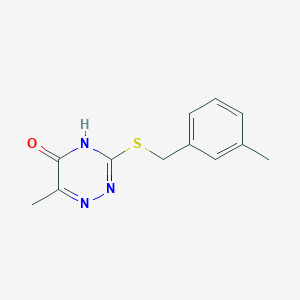

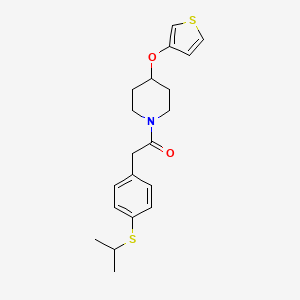

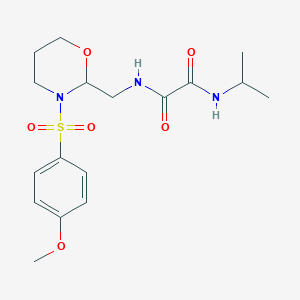

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)

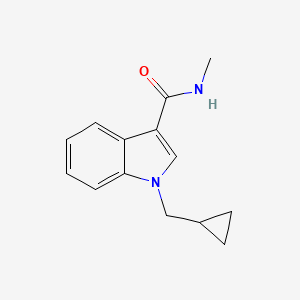

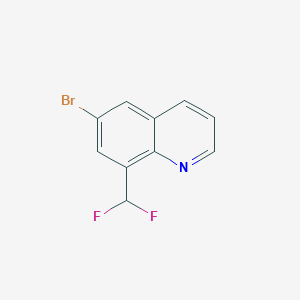

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide](/img/structure/B2476437.png)

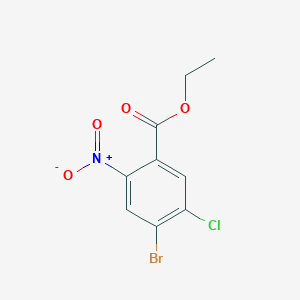

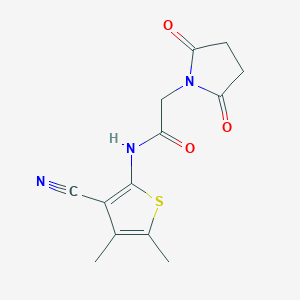

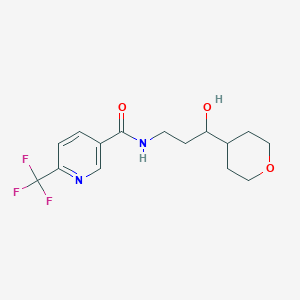

![4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2476438.png)